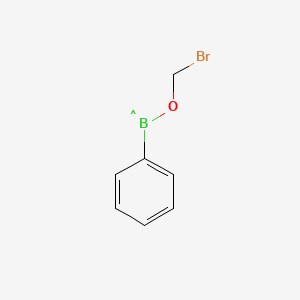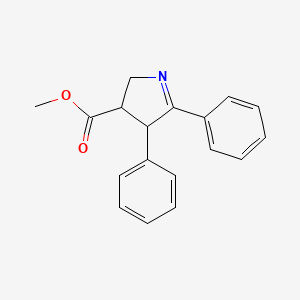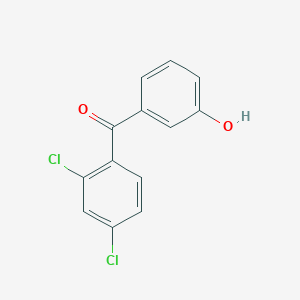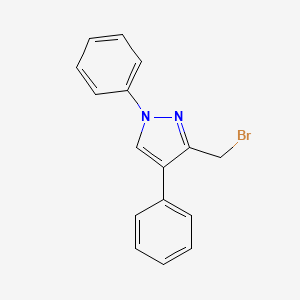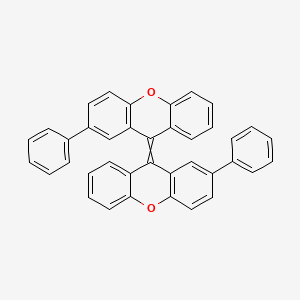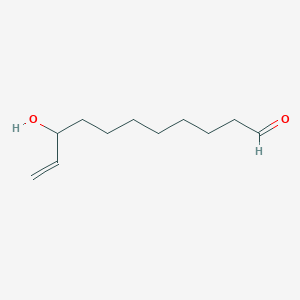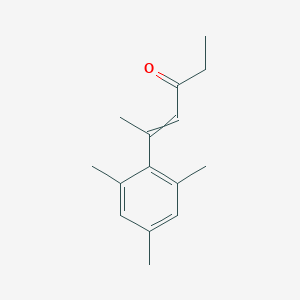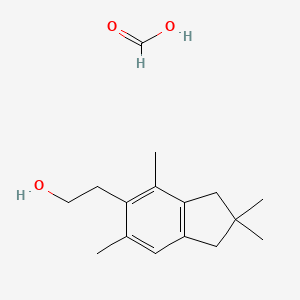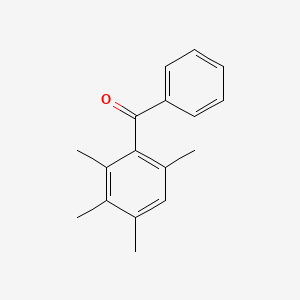![molecular formula C15H12O2 B14509869 3'-Methoxyspiro[fluorene-9,2'-oxirane] CAS No. 63475-49-0](/img/structure/B14509869.png)
3'-Methoxyspiro[fluorene-9,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methoxyspiro[fluorene-9,2’-oxirane] is a unique organic compound characterized by its spirocyclic structure, which includes a fluorene moiety and an oxirane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyspiro[fluorene-9,2’-oxirane] typically involves the reaction of fluorene derivatives with epoxidizing agents. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one reacts with dimethyloxosulfonium methylide to form the spiro compound . The reaction conditions often include the use of solvents like dichloromethane and temperatures maintained at room temperature to slightly elevated levels.
Industrial Production Methods: While specific industrial production methods for 3’-Methoxyspiro[fluorene-9,2’-oxirane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Methoxyspiro[fluorene-9,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3’-Methoxyspiro[fluorene-9,2’-oxirane] has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3’-Methoxyspiro[fluorene-9,2’-oxirane] exerts its effects involves the interaction of its oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways, making the compound useful in drug development and biochemical studies .
Comparaison Avec Des Composés Similaires
Spiro[fluorene-9,2’-oxirane]: Lacks the methoxy group, leading to different reactivity and applications.
3’-Phenylspiro[fluorene-9,2’-oxirane]:
Uniqueness: 3’-Methoxyspiro[fluorene-9,2’-oxirane] is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
63475-49-0 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3'-methoxyspiro[fluorene-9,2'-oxirane] |
InChI |
InChI=1S/C15H12O2/c1-16-14-15(17-14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,14H,1H3 |
Clé InChI |
OTJHQIXZNZLQEJ-UHFFFAOYSA-N |
SMILES canonique |
COC1C2(O1)C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


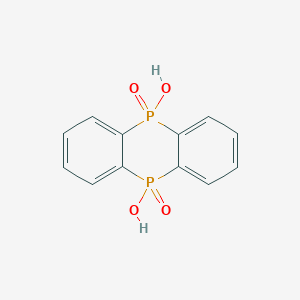

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

